

Application of 4-Bromo-1-butanol-d8 in Metabolic Profiling Studies

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Compound of Interest

Compound Name: 4-Bromo-1-butanol-d8

Cat. No.: B157970

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Abstract

Metabolic profiling, a key discipline in the era of systems biology, necessitates analytical methodologies that are not only sensitive and selective but also robust and reproducible. The use of stable isotope-labeled internal standards is a cornerstone of high-quality quantitative metabolomics. This application note details the use of **4-Bromo-1-butanol-d8** as a derivatizing agent and internal standard for the quantitative analysis of small molecule metabolites, particularly carboxylic acids, by mass spectrometry. We provide detailed protocols for sample derivatization and analysis using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), alongside representative quantitative performance data.

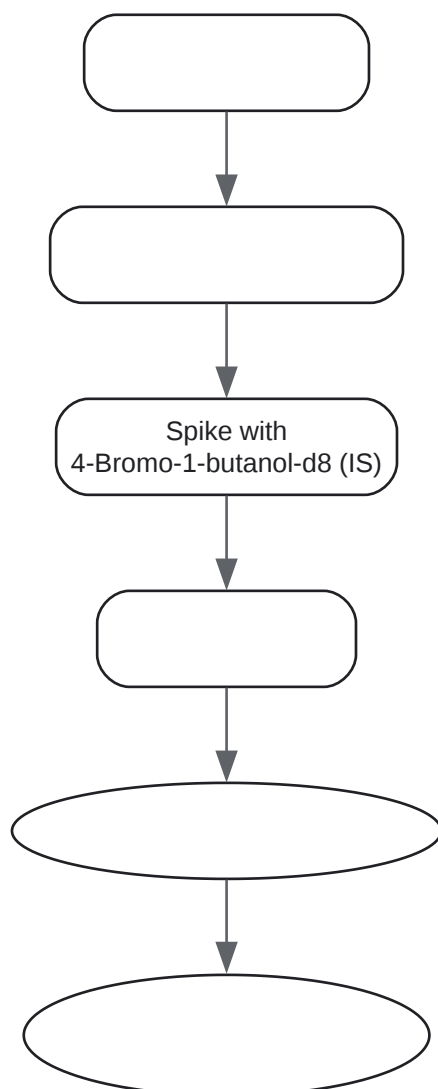
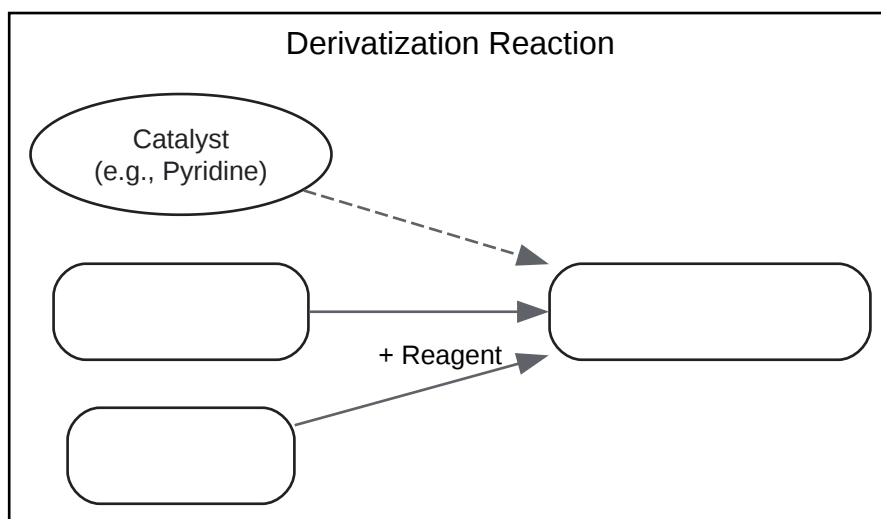
Introduction

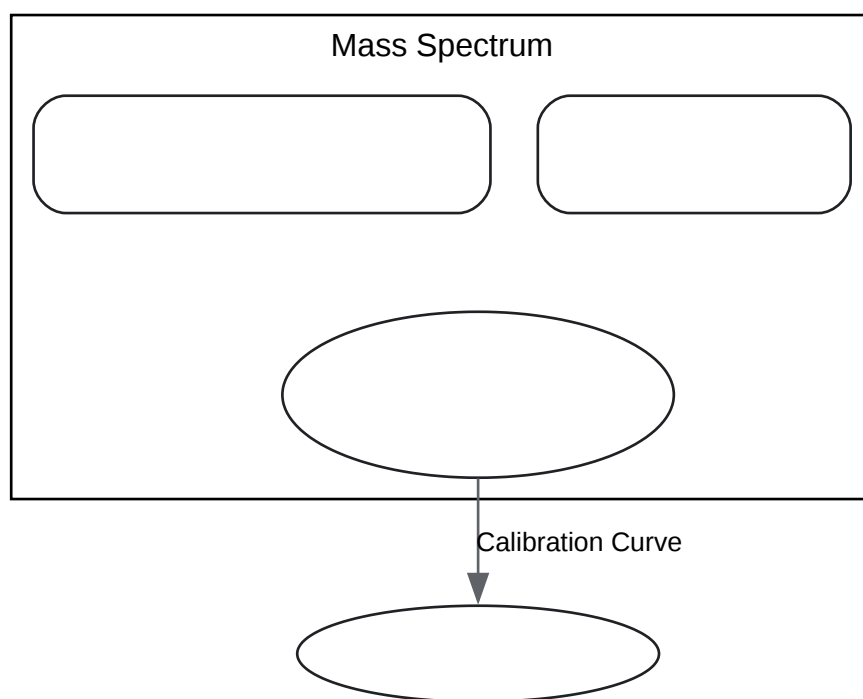
Quantitative metabolic profiling aims to measure the dynamic changes in the concentrations of endogenous small molecules in biological systems. These measurements can provide critical insights into cellular physiology, disease mechanisms, and drug action. A significant challenge in quantitative metabolomics is overcoming analytical variability introduced during sample preparation and instrumental analysis. The use of a stable isotope-labeled internal standard (SIL-IS) that closely mimics the physicochemical properties of the analyte is the gold standard for correcting this variability.

4-Bromo-1-butanol-d8 is a deuterated analog of 4-bromo-1-butanol. The bromine atom allows for the derivatization of metabolites containing functional groups such as carboxylic acids through esterification. The deuterium labeling provides a mass shift that allows it to be distinguished from the non-labeled derivatized endogenous metabolites by a mass spectrometer. By adding a known amount of **4-Bromo-1-butanol-d8** at an early stage of sample preparation, it can be used to normalize for variations in derivatization efficiency, extraction recovery, and ionization efficiency, thereby enabling accurate and precise quantification.

Principle of Derivatization and Quantification

The primary application of 4-Bromo-1-butanol is the derivatization of carboxylic acids to form their corresponding butoxy esters. This reaction enhances the volatility of the analytes for GC-MS analysis and improves their chromatographic behavior and ionization efficiency in LC-MS. When **4-Bromo-1-butanol-d8** is used as an internal standard, it is added to the sample prior to the derivatization step. The endogenous carboxylic acids react with the unlabeled 4-bromo-1-butanol, while a known amount of a standard mixture of the same carboxylic acids is derivatized with **4-Bromo-1-butanol-d8**. The ratio of the peak area of the analyte derivatized with the unlabeled reagent to the peak area of the corresponding analyte derivatized with the deuterated reagent allows for accurate quantification.





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